1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Description
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The first pyrazole ring is substituted with an ethyl group at the N1 position and a methyl group at C3, while the second pyrazole ring (linked via the methylene group) carries an ethyl group at N1.
Key synthetic routes for analogous pyrazole amines involve regioselective alkylation or condensation reactions. For example, 3-methyl-1H-pyrazol-5-amine derivatives are often synthesized via reactions with aldehydes or sulfonyl chlorides, achieving yields of 76–84% under controlled conditions . The regioselectivity of substitutions at endocyclic nitrogen atoms is critical, as competing exocyclic reactions can lead to mixtures of products .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-11(8-14-16)7-13-12-6-10(3)15-17(12)5-2/h6,8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
FZVJTENETUHQME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=NN2CC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group and pyrazole nitrogen atoms participate in nucleophilic substitutions. Key examples include:
| Reaction Type | Conditions | Outcome/Application | Source |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | Introduction of ethyl groups at N1 | |
| Reductive Amination | NaBH₃CN, MeOH, RT | Formation of secondary amine linkages |
These reactions are critical for modifying substituents on the pyrazole ring to tune biological activity.
Acylation and Condensation Reactions
The primary amine reacts with acylating agents and carbonyl compounds:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, 0–5°C | N-acetyl derivative | 82% | |
| Condensation | Benzaldehyde, EtOH, reflux | Schiff base formation | 68% |
Acylation enhances solubility for pharmacological studies, while condensation reactions enable the synthesis of imine-based ligands.
Oxidation and Reduction
Controlled oxidation/reduction modifies the compound’s electronic properties:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | Pyrazole N-oxide formation | |
| Hydrogenation | H₂, Pd/C, EtOAc, RT | Reduction of unsaturated bonds |
N-oxide derivatives show enhanced binding to metalloenzymes, while hydrogenation improves stability for storage.
Heterocyclic Functionalization
The pyrazole ring undergoes electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Position Substituted | Source |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C4 of pyrazole | |
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of pyrazole |
Example from literature:
-
Bromination (Example 194 ):
Reacted with 2,4-dichloro-5-bromopyrimidine to yield 5-bromo-N2-(1-ethyl-1H-pyrazol-4-yl)-N2-(1H-indazol-5-yl)pyrimidine-2,4-diamine (75% yield, confirmed by ¹H NMR) .
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable complex derivatization:
| Reaction | Catalysts/Ligands | Application | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl pyrazole hybrids | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated derivatives |
These methods are pivotal for synthesizing drug candidates with improved target selectivity.
Acid-Base Reactivity
The amine group’s basicity (pKa ~9.5) allows pH-dependent applications:
| Property | Conditions | Observation | Source |
|---|---|---|---|
| Protonation | HCl, H₂O | Water-soluble hydrochloride salt | |
| Deprotonation | NaOH, MeOH | Enhanced nucleophilicity |
Comparative Reactivity with Analogues
Structural features dictate unique reactivity compared to simpler pyrazoles:
| Compound | Key Difference | Reactivity Impact | Source |
|---|---|---|---|
| 3-Methylpyrazole | No ethyl/methyl substituents | Lower electrophilic substitution | |
| 5-Aminopyrazole | Free NH₂ group | Higher acylation activity |
The ethyl and methyl groups in 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine sterically hinder EAS at C4 but enhance stability in acidic media.
Scientific Research Applications
Biological Applications
-
Antioxidant Activity
- Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
-
Anticancer Properties
- Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, a related pyrazole compound was found to exhibit cytotoxic effects against colorectal carcinoma cells, suggesting that 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine may have similar potential .
- Enzyme Inhibition
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated potent antioxidant and anticancer activities, indicating the potential for developing new therapeutic agents based on the pyrazole scaffold .
| Compound | Antioxidant Activity | Cytotoxicity (RKO Cells) |
|---|---|---|
| 3i | High | Moderate |
| 3a | Moderate | Low |
Case Study 2: Molecular Modeling and Biological Evaluation
Another research effort focused on designing novel pyrazole derivatives through molecular modeling techniques. The synthesized compounds were tested for their radical scavenging activity and showed promising results compared to standard antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s C3-methyl and N1-ethyl groups contrast with analogues bearing arylalkyl (e.g., 4-methoxybenzyl) or halogenated substituents (e.g., 3-fluorophenyl). These differences influence electronic properties and steric bulk, affecting binding affinity in biological systems .
Pharmacological and Functional Comparisons
- The absence of a fused pyrano ring in the target may limit this multitarget capability but could enhance selectivity for other biological targets .
- Enzyme Inhibition : Derivatives like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 203) demonstrate kinase inhibitory activity, suggesting that the target compound’s ethyl and methyl groups could be optimized for similar applications .
Physicochemical Properties
- Hydrogen Bonding : The target compound’s amine and pyrazole nitrogens participate in hydrogen bonding, a feature critical for crystal packing and solubility. Graph set analysis (as in ) could predict its solid-state behavior compared to analogues like 1-(4-chlorophenyl)methyl derivatives .
Biological Activity
1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a compound that falls under the category of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
- Molecular Formula : C11H16N4
- Molecular Weight : 204.27 g/mol
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrazole derivatives, including 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines.
The compound has shown significant cytotoxic effects against multiple cancer types, including lung, colorectal, and prostate cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory properties. For instance, certain analogs have demonstrated inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
Other Pharmacological Activities
Research has also indicated that pyrazole compounds can exhibit antioxidant properties and may influence various signaling pathways involved in cancer progression and inflammation.
Case Studies
One notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these derivatives, one compound displayed an IC50 value of 0.067 µM against Aurora-A kinase, indicating potent activity that could be leveraged for therapeutic applications in oncology .
Another study focused on the structure–activity relationship (SAR) of aminopyrazoles and found that modifications at specific positions significantly affected their antiproliferative activity against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For pyrazole derivatives, a common approach includes:
- Step 1: Preparation of the pyrazole core via cyclization of hydrazines with diketones or propenones (e.g., using 2-hydroxyethylhydrazine as in ).
- Step 2: Alkylation of the pyrazole nitrogen using ethylating agents (e.g., ethyl iodide) under basic conditions to introduce the ethyl substituents.
- Step 3: Coupling of the pyrazole moieties via reductive amination or nucleophilic substitution. For example, copper-catalyzed cross-coupling (as in ) with cesium carbonate as a base can achieve N-alkylation.
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound, as demonstrated in with a 17.9% yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- 1H and 13C NMR: To confirm substituent positions and connectivity. For instance, δ 8.87 ppm in 1H NMR (CDCl3) for pyridyl protons and carbon shifts in the 100–150 ppm range for pyrazole carbons () .
- IR Spectroscopy: Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹ in ) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 215 [M+H]+ in ) .
- X-ray Diffraction (if crystalline): Resolves ambiguous stereochemistry, as applied to similar pyrazole derivatives in .
Advanced Research Questions
Q. How can low yields in alkylation steps during synthesis be optimized?
Methodological Answer: Low yields (e.g., 17.9% in ) often arise from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening: Test copper(I) bromide () vs. palladium catalysts for coupling efficiency .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMSO) at 35–50°C improve reactivity (). Microwave-assisted synthesis may reduce reaction time .
- Computational Guidance: Use quantum chemical calculations (e.g., DFT in ) to predict reaction pathways and transition states, as implemented by ICReDD for reaction design () .
Q. How should researchers resolve discrepancies in NMR spectral data across studies?
Methodological Answer: Spectral inconsistencies (e.g., variable NH proton shifts) can arise from solvent effects or tautomerism. Mitigation involves:
- Standardized Conditions: Use deuterated solvents (CDCl3 or DMSO-d6) and consistent concentrations.
- 2D NMR (COSY, HSQC): Resolve overlapping signals, as seen in for quinazoline derivatives .
- Computational Validation: Compare experimental shifts with DFT-predicted values (e.g., ’s use of DFT for structure confirmation) .
Q. What strategies are recommended for analyzing contradictory biological activity data?
Methodological Answer: Contradictions (e.g., varying anticonvulsant or anti-inflammatory results) require:
- Assay Standardization: Replicate assays under controlled conditions (e.g., MES-induced seizure models in ) .
- Structure-Activity Relationship (SAR) Studies: Compare with analogs (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in ) to identify critical substituents .
- Molecular Docking: Predict binding modes to targets (e.g., pyrazolines in docked to enzymes) to rationalize activity differences .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Controlled Degradation Studies: Expose the compound to varying pH levels (1–14) and monitor decomposition via HPLC (’s purity protocols) .
- Kinetic Analysis: Calculate degradation rate constants using UV-Vis or LC-MS. Compare with structurally similar compounds (e.g., 1-methyl-1H-pyrazol-5-amine in ) to identify stabilizing groups .
Methodological Innovations
Q. How can computational tools enhance reaction design for novel derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
